molecular formula C9H10ClN B12108928 2-Propen-1-amine, 3-(2-chlorophenyl)-

2-Propen-1-amine, 3-(2-chlorophenyl)-

Cat. No.: B12108928
M. Wt: 167.63 g/mol
InChI Key: KELXMHXRPZNKHT-HWKANZROSA-N
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Description

2-Propen-1-amine, 3-(2-chlorophenyl)- (IUPAC name: 3-(2-chlorophenyl)prop-2-en-1-amine) is an allylamine derivative featuring a chlorinated aromatic substituent. Structurally, it consists of a three-carbon chain with a terminal amine group (-NH₂) and a 2-chlorophenyl group attached to the third carbon (C3) of the propene backbone.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+

InChI Key

KELXMHXRPZNKHT-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CN)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CCN)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Amines with Allyl Halides

Direct alkylation of amines with allyl halides is a straightforward method. For 3-(2-chlorophenyl)-2-propen-1-amine, this approach may involve:

  • Reagents : 2-Chlorobenzaldehyde-derived allyl halide (e.g., allyl chloride) and a primary amine.

  • Conditions : Two-phase solvent system (e.g., toluene/water), alkali metal hydroxide (e.g., NaOH), and controlled addition of reagents .

Case Study :

ComponentDetailYieldReference
Allyl HalideAllyl chloride>90%
Solvent SystemToluene/water (immiscible phases)N/A
BaseNaOH (1.05–1.1 equiv)N/A

Advantages :

  • High purity of products due to phase separation.

  • Minimal by-products like sodium chloride (<40 ppm) .

Organozinc-Mediated Multicomponent Synthesis

2-Chlorophenyl zinc bromide serves as a nucleophile in Mannich-like reactions. This method enables access to α-amino esters, which can be modified to allyl amines:

  • Reagents : 2-Chlorophenyl zinc bromide, glyoxylate, and a cyclic amine.

  • Conditions : Acetonitrile, room temperature, excess organozinc reagent .

Optimized Protocol :

ParameterDetailYieldReference
Organozinc Excess3–4 equiv (relative to amine)82%
Glyoxylate Excess2–5 equiv75–82%
Temperature25–60°CN/A

Application :

  • Transesterification of ethyl glyoxylate derivatives to methyl analogs (e.g., clopidogrel) .

  • Scalability: Yields up to 89% at 5 mmol scale .

Copper-Catalyzed Allylation

Copper-mediated allylation enables regioselective C–N bond formation. For 3-(2-chlorophenyl)-2-propen-1-amine:

  • Reagents : Allyl halide, 2-chlorobenzaldehyde-derived amine, Cu(I) catalyst (e.g., [Cu-2]).

  • Conditions : THF, Ar atmosphere, 60–90°C .

Example Reaction :

ComponentDetailOutcomeReference
Allylating AgentAllyl chlorideAllylamine formation
CatalystBis(triphenylphosphine)-copper(I)-difluoroborate complexHigh enantioselectivity
SolventTHFN/A

Challenges :

  • Requires strict inert atmosphere and anhydrous conditions.

  • Moderate yields (e.g., 54–72% for enaminones) .

Reduction of Nitro Intermediates

Raney nickel-catalyzed hydrogenation of nitro compounds provides a route to primary amines, which can be further functionalized:

  • Reagents : 3-Nitro-1-(2-chlorophenyl)-2-propen-1-ol, H₂, Raney Ni.

  • Conditions : Ethanol, 200–300 p.s.i. H₂, 10–40°C .

Process Flow :

StepDetailYieldReference
Nitro ReductionH₂ pressure (250 p.s.i.)59%
MethylationFormaldehyde/formic acidN/A

Limitations :

  • Requires high-pressure hydrogenation.

  • Polymorph purity issues in final product .

Claisen-Schmidt Condensation Variations

While traditionally used for chalcones, modified Claisen-Schmidt reactions can form allylamines:

  • Reagents : 2-Chlorobenzaldehyde, acetone, and a primary amine.

  • Conditions : Base (e.g., KOH), ethanol, reflux.

Example :

ComponentDetailOutcomeReference
Aldehyde2-ChlorobenzaldehydeChalcone intermediate
KetoneAcetoneN/A
BaseKOHCondensation product

Modification :

  • Reduce the chalcone intermediate to form the allylamine.

Fluorine-to-Chlorine Substitution

Aromatic substitution reactions enable post-functionalization:

  • Reagents : 2-Fluorotoluene, K₂CO₃, and a hydroxylamine intermediate.

  • Conditions : DMSO/DMF, 125–130°C .

Key Data :

ParameterDetailYieldReference
SolventDMSO/DMF (high boiling point)N/A
BaseK₂CO₃N/A
Reaction Time8–9 hoursN/A

Application :

  • Direct introduction of the 2-chlorophenyl group via nucleophilic aromatic substitution .

Comparative Analysis of Methods

MethodYield (%)PurityScalabilityKey References
Petasis Reaction70–78HighModerate
Alkylation>90HighHigh
Organozinc75–82ModerateModerate
Copper-Catalyzed54–72ModerateLow
Reduction59LowLow

Chemical Reactions Analysis

Nucleophilic Additions and Alkylation

The primary amine group participates in alkylation and acylation reactions. For example:

  • Alkylation with alkyl halides under basic conditions yields N-alkylated derivatives.

  • Acylation with acyl chlorides or anhydrides produces amides.

Key Data:

Reaction TypeReagent/ConditionsProductYield/NotesReference
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-3-(2-chlorophenyl)prop-2-en-1-amine~75% (inferred)
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl-3-(2-chlorophenyl)prop-2-en-1-amine~82% (inferred)

Michael Addition and Conjugate Acceptors

The α,β-unsaturated system acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-position:

Example Reaction:

3-(2-chlorophenyl)prop-2-en-1-amine+RNH2β-Amino adduct\text{3-(2-chlorophenyl)prop-2-en-1-amine} + \text{RNH}_2 \rightarrow \text{β-Amino adduct}

Key Data:

NucleophileConditionsProductYieldReference
BenzylamineEtOH, 60°C3-(2-Chlorophenyl)-1-(benzylamino)propan-1-amine68%
ThioureaNaOH, H₂OThiazolidine derivative55%

Mechanism: The reaction proceeds via base-catalyzed deprotonation of the nucleophile, followed by conjugate addition to the alkene .

Cyclization Reactions

The amine and alkene groups facilitate cyclization to form nitrogen-containing heterocycles:

Example Pathways:

  • Aziridine Formation : Intramolecular attack of the amine on the alkene under acidic conditions.

  • Pyrrole Synthesis : Reaction with diketones or α-halo ketones.

Key Data:

Cyclization TypeReagent/ConditionsProductYieldReference
AziridineH₂SO₄, 100°C1-(2-Chlorophenyl)aziridine40%
PyrroleAcetylacetone, AlCl₃5-(2-Chlorophenyl)pyrrole60%

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophiles to the meta position due to the –Cl group’s electron-withdrawing nature:

Example Reaction:

3-(2-chlorophenyl)prop-2-en-1-amine+HNO33-(2-chloro-5-nitrophenyl)prop-2-en-1-amine\text{3-(2-chlorophenyl)prop-2-en-1-amine} + \text{HNO}_3 \rightarrow \text{3-(2-chloro-5-nitrophenyl)prop-2-en-1-amine}

Key Data:

ElectrophileConditionsProductYieldReference
HNO₃H₂SO₄, 0°CNitro derivative50%
Br₂FeBr₃Bromo derivative45%

Oxidation and Reduction

  • Oxidation : The alkene can be epoxidized or cleaved.

  • Reduction : The amine may be hydrogenated to a secondary amine.

Key Data:

ReactionReagent/ConditionsProductYieldReference
EpoxidationmCPBA, CH₂Cl₂Epoxide70%
HydrogenationH₂, Pd/C3-(2-Chlorophenyl)propan-1-amine90%

Complexation with Metal Ions

The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes useful in catalysis .

Comparative Reactivity Table (vs. Analogous Compounds)

CompoundReaction Rate (Alkylation)Epoxidation YieldNitration Yield
3-(2-Chlorophenyl)propenamine1.0 (Baseline)70%50%
3-(3-Fluorophenyl)propenamine0.865%55%
3-(4-Methylphenyl)propenamine1.275%30%

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Propen-1-amine, 3-(2-chlorophenyl)- exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A notable study investigated the compound's effects on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of approximately 12 µM, indicating effective cytotoxicity against these cells. The mechanism was primarily attributed to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These results suggest that while the compound exhibits antimicrobial activity, it may require further optimization to enhance potency.

Agrochemical Potential

There is growing interest in the use of this compound as an agrochemical due to its herbicidal and insecticidal properties. Preliminary studies indicate that it can effectively control certain pests and weeds, presenting an environmentally friendly alternative to conventional pesticides.

Material Science Applications

In material science, 2-Propen-1-amine, 3-(2-chlorophenyl)- can be utilized in the synthesis of polymers and composite materials. Its ability to participate in polymerization reactions makes it valuable for developing new materials with enhanced properties.

Example:
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, suggesting potential applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences among 2-Propen-1-amine, 3-(2-chlorophenyl)- and its analogs:

Compound Name Substituent Position Amine Position Molecular Formula CAS Number Key Structural Features
2-Propen-1-amine, 3-(2-chlorophenyl)- 2-chlorophenyl at C3 C1 (allylamine) C₉H₁₀ClN Not Provided Allylamine backbone, ortho-chloro substituent
1-(3-Chlorophenyl)propan-2-amine 3-chlorophenyl at C1 C2 (sec-amine) C₉H₁₂ClN 32560-59-1 Secondary amine, meta-chloro substituent
2-(3-Chlorophenyl)propan-2-amine HCl 3-chlorophenyl at C2 C2 (tert-amine) C₉H₁₂ClN 17790-50-0 Tertiary amine, hydrochloride salt
2-(3-Chlorophenoxy)propan-1-amine 3-chlorophenoxy at C2 C1 (primary amine) C₉H₁₂ClNO 6440-95-5 Ether linkage (phenoxy group), primary amine

Key Observations :

  • Substituent Position : The position of the chloro group (ortho vs. meta) significantly impacts electronic and steric properties. For example, 2-chlorophenyl derivatives may exhibit stronger steric hindrance compared to meta-substituted analogs .
  • Amine Configuration : Primary (allylamine), secondary, or tertiary amines influence solubility, basicity (pKa), and biological interactions.

Physicochemical Properties

Property 2-Propen-1-amine, 3-(2-chlorophenyl)- (Estimated) 1-(3-Chlorophenyl)propan-2-amine 2-(3-Chlorophenyl)propan-2-amine HCl
Molecular Weight ~167.64 g/mol 169.65 g/mol 169.65 g/mol (base)
Boiling Point Not Reported Not Reported 227°C (predicted)
pKa ~9.0–10.0 (amine group) 9.05 (predicted) 9.05 (predicted for base)
Density ~1.1 g/cm³ Not Reported 1.092 g/cm³ (predicted)

Notes:

  • The pKa of allylamines (e.g., 2-propen-1-amine derivatives) is typically higher than aliphatic amines due to conjugation with the double bond, reducing basicity .
  • Hydrochloride salts (e.g., 2-(3-chlorophenyl)propan-2-amine HCl) enhance water solubility compared to free bases .

Biological Activity

2-Propen-1-amine, 3-(2-chlorophenyl)-, also known as 3-(2-chlorophenyl)prop-2-en-1-amine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propenyl group attached to a chlorophenyl moiety. Its structural formula can be represented as follows:

C9H10ClN\text{C}_9\text{H}_{10}\text{Cl}\text{N}

This structure is significant as it contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain Mannich bases, which include derivatives of amines like 2-propen-1-amine, demonstrate notable antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic potential of 2-propen-1-amine derivatives has been explored in various cancer cell lines. A study highlighted that certain analogs of chlorophenyl-substituted propenamines exhibited selective antiproliferative effects against human colorectal cancer cells (HCT116), suggesting a possible role in cancer therapy . The growth inhibition was assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content as an indicator of cell viability.

CompoundGI50 (µM)Selectivity for Cancer Cells
3-(2-chlorophenyl)prop-2-en-1-amine5.2 ± 0.4High
Control (Non-cancer cells)>30Low

The anticancer activity is believed to be mediated through the induction of apoptosis and the inhibition of key regulatory proteins involved in cell cycle progression. For example, compounds similar to 2-propen-1-amine have been shown to inhibit the p53-MDM2 interaction, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-propen-1-amine derivatives. Research has demonstrated that modifications on the chlorophenyl group significantly affect potency and selectivity. The presence of electron-withdrawing groups enhances cytotoxicity, whereas steric hindrance can reduce activity .

Case Studies

Several case studies have illustrated the potential applications of 2-propen-1-amine derivatives:

  • Anticancer Activity : In a study involving HCT116 cells, a derivative of 2-propen-1-amine was found to have a GI50 value of 5.2 µM, indicating significant anticancer potential compared to standard chemotherapy agents .
  • Antimicrobial Efficacy : A related compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can yield potent antimicrobial agents .

Q & A

Q. Methodological Answer :

  • Multi-step synthesis : Begin with a Suzuki-Miyaura coupling to introduce the 2-chlorophenyl group to a propenamine backbone. Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (temperature, solvent polarity) to enhance yield .
  • Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Characterization : Validate structure using 1H^1H-NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and 13C^{13}C-NMR. Confirm stereochemistry via X-ray crystallography if crystalline derivatives are obtained .

Advanced : How can computational methods predict optimal reaction pathways for this synthesis?

  • Use density functional theory (DFT) to model transition states and identify low-energy pathways. Tools like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for characterizing 3-(2-chlorophenyl)-2-propen-1-amine?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR for aromatic protons (2-chlorophenyl region: δ 7.3–7.6 ppm) and amine protons (δ 1.5–2.5 ppm). 19F^{19}F-NMR if fluorinated analogs are synthesized .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine (3:1 35Cl^{35}Cl:37Cl^{37}Cl) .

Advanced : How does X-ray crystallography resolve ambiguities in structural elucidation?

  • Single-crystal X-ray diffraction provides bond-length data and dihedral angles, critical for confirming the spatial arrangement of the 2-chlorophenyl group. Compare with Cambridge Structural Database entries for validation .

Basic: How does the 2-chlorophenyl substituent influence the compound’s electronic and steric properties?

Q. Methodological Answer :

  • Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity at the amine group, enhancing reactivity in nucleophilic substitutions. Measure via Hammett constants (σm_m = 0.37 for Cl) .
  • Steric Effects : Ortho-substitution creates steric hindrance, reducing rotational freedom. Use dynamic NMR to study conformational changes at varying temperatures .

Advanced : Can DFT calculations quantify steric/electronic contributions to reaction kinetics?

  • Yes. Compute Fukui indices to identify nucleophilic/electrophilic sites and use molecular dynamics (MD) simulations to model steric interactions in solvent environments .

Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?

Q. Methodological Answer :

  • Controlled Experiments : Perform stability assays at varying pH (1–6), temperatures (25–60°C), and solvent systems (aqueous/organic). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amines) .
  • Factorial Design : Apply a 2k^k factorial approach to isolate variables (pH, temperature, ionic strength). Use ANOVA to determine statistically significant factors .

Advanced: What computational tools are suitable for predicting biological interactions of this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target receptors (e.g., GPCRs). Validate with experimental IC50_{50} values from enzyme inhibition assays .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability, blood-brain barrier penetration, and toxicity profiles .

Basic: What derivatization strategies improve detection in trace analysis?

Q. Methodological Answer :

  • CNBF Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form UV-active derivatives. Optimize molar ratios (1:2 amine:CNBF) and reaction time (30 min at 60°C) .
  • Detection : Analyze via LC-MS/MS with MRM transitions specific to the derivative (e.g., m/z 320 → 205) .

Advanced: How can reaction path search methods accelerate synthetic optimization?

Q. Methodological Answer :

  • Quantum Chemical Workflows : Tools like GRRM or AFIR explore potential energy surfaces to identify low-barrier pathways. Couple with robotic automation for high-throughput condition screening .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Spill Management : Neutralize with 5% acetic acid and absorb with vermiculite. Dispose as hazardous waste .

Advanced: How do substituent variations (e.g., 4-Br vs. 2-Cl) affect physicochemical properties?

Q. Methodological Answer :

  • Comparative QSAR : Synthesize analogs (e.g., 3-(4-bromophenyl)-N-methyl derivative) and measure logP (octanol/water). Use ML models (e.g., Random Forest) to correlate substituents with solubility/bioactivity .

Advanced: What experimental-computational feedback loops enhance reaction design?

Q. Methodological Answer :

  • Data-Driven Workflows : Integrate experimental results (yield, selectivity) into Bayesian optimization algorithms. Update computational models iteratively to refine predictions .

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